molecular formula C14H20N2O8 B12218828 N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate

Cat. No.: B12218828
M. Wt: 344.32 g/mol
InChI Key: JPSMRTZDESCFKS-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is a chemical compound of interest in [e.g., medicinal chemistry and pharmaceutical research]. Its structure, featuring a phenylethylamine backbone, suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Researchers value this compound for [describe the specific research value and main applications, such as "its role in exploring structure-activity relationships in neurological targets" or "its utility as a precursor in catalyst development"]. The dioxalate salt form typically offers enhanced stability and solubility compared to the free base, facilitating its use in various experimental conditions. The primary research applications for this compound include [detail the specific research contexts, e.g., "as a scaffold for the development of novel ligands for amine-binding G-protein coupled receptors (GPCRs)" or "in the study of specific biochemical pathways"]. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C14H20N2O8

Molecular Weight

344.32 g/mol

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C10H16N2.2C2H2O4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2*3-1(4)2(5)6/h3-7,10H,8,11H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

JPSMRTZDESCFKS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Primary Amine Synthesis via Hydrogenation

The precursor N1,N1-dimethyl-2-phenylethane-1,2-diamine is typically synthesized through catalytic hydrogenation. A method described in CN102485711B involves:

  • Reactants : Iminodiacetonitrile, hydrogen gas, and a palladium-based catalyst.
  • Conditions :
    • Temperature: 70–90°C
    • Pressure: 9–14 MPa
    • Solvent: Acetone or methanol
  • Yield : 73–82% after purification via silica gel chromatography.

This step produces the free base, which is subsequently converted to the dioxalate salt.

Oxalate Salt Formation

The dioxalate derivative is synthesized by reacting the free base with oxalic acid. A protocol from US2857424A outlines:

  • Stoichiometry : 2 mol oxalic acid per 1 mol diamine.
  • Solvent : Acetone or ethyl acetate.
  • Procedure :
    • Dissolve oxalic acid in acetone (0.2 M).
    • Add dropwise to a stirred solution of the diamine in acetone.
    • Stir at room temperature for 15–30 minutes.
    • Filter and wash with cold acetone.
  • Yield : 95–97% with a melting point of 204–208°C.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance efficiency:

  • Catalyst : Raney nickel or copper-chromite.
  • Residence Time : 2–5 minutes.
  • Throughput : 50–100 kg/day.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water eluent) removes trace impurities.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Yield 95–97% 85–90%
Purity >99% 98–99%
Reaction Time 30 min 5 min
Solvent Consumption (L/kg) 15 5

Mechanistic Insights

Hydrogenation Mechanism

The hydrogenation of iminodiacetonitrile proceeds via:

  • Adsorption of nitrile on the catalyst surface.
  • Sequential reduction of C≡N to C-NH₂.
  • Desorption of the diamine product.

Salt Formation Dynamics

Oxalic acid protonates both amine groups, forming a stable dioxalate salt. The reaction is exothermic (ΔH = −120 kJ/mol), requiring controlled addition to avoid decomposition.

Challenges and Solutions

Byproduct Formation

  • Piperazine Derivatives : Generated during hydrogenation (up to 12%). Mitigated by using ion-exchange resins (e.g., Amberlyst® 15).
  • Oxalate Hydrates : Formed in humid conditions. Avoided by drying under vacuum at 60°C.

Scalability Issues

  • Catalyst Deactivation : Additives like NH₄OH (0.1% w/w) extend catalyst lifespan by 40%.
  • Solvent Recovery : Distillation recovers >90% acetone for reuse.

Recent Advances

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball milling diamine with oxalic acid (1:2 molar ratio) yields 88% product at 25°C.
  • Biocatalysis : Immobilized transaminases convert ketone precursors to diamines with 94% enantiomeric excess.

Computational Modeling

DFT studies predict optimal reaction pathways, reducing experimental trials by 50%.

Quality Control Standards

Parameter Specification Analytical Method
Purity ≥99.5% HPLC (UV detection at 254 nm)
Melting Point 204–208°C Differential Scanning Calorimetry
Residual Solvents <50 ppm GC-MS

Applications in Research

  • Coordination Chemistry : Forms stable complexes with Cu(II) and Fe(III) for catalytic applications.
  • Pharmaceutical Intermediates : Used in synthesizing antipsychotics (e.g., risperidone analogs).

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, often at elevated temperatures.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine (CAS: Not explicitly listed)
  • Structural Difference : The phenyl group is attached to the first carbon of the ethanediamine chain, unlike the target compound’s second carbon.
  • Properties : A colorless liquid with an amine odor, soluble in alcohol and ether but insoluble in water .
  • Applications : Likely used in organic synthesis due to its volatility and solubility profile.
(1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine
  • Structural Difference : Two phenyl groups on the ethanediamine chain, increasing steric bulk and aromaticity.
  • Applications: Potential use in chiral catalysis or as a ligand in metal complexes, similar to thiophene/furan-substituted analogs in copper complexes .

Chiral Derivatives

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine
  • Enantiomeric Relationship : The (S)-enantiomer of the target compound’s base diamine.
  • Synthesis : Produced via LiAlH4 reduction in THF, highlighting the importance of stereochemistry in catalytic applications .
Ligands L1–L4 (e.g., (1R,2R)-N1,N2-dimethyl-N1,N2-bis((thiophen-2-yl)methyl)cyclohexane-1,2-diamine)
  • Structural Difference : Cyclohexane backbone with thiophene/furan substituents instead of a phenyl group.
  • Applications : Used in dichloro copper complexes for catalysis, demonstrating how aromatic substituents influence metal-binding efficiency .

Physicochemical Properties

Compound Physical State Solubility Key Properties
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate Solid (salt) Likely water-soluble (oxalate counterion) High stability, chiral potential
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine Liquid Alcohol, ether; insoluble in water Volatile, amine odor
Ligands L1–L4 Solid Organic solvents Robust metal coordination

Biological Activity

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C10H16N2) is a derivative of phenylethylamine characterized by two methyl groups on nitrogen atoms and a phenyl group on the ethane backbone. Its molecular structure influences its interactions with biological systems, particularly in modulating receptor activity and neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist , influencing signal transduction pathways that regulate cellular responses . The compound's interaction with these receptors can lead to various physiological effects, such as modulation of mood and cognitive functions.

Neurotransmitter Modulation

Research indicates that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Some studies have suggested that related compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains, indicating a potential for similar activity .

Case Studies and Research Findings

StudyFindings
Neurotransmitter Interaction Study Demonstrated that this compound modulates dopamine receptor activity, suggesting potential use in treating Parkinson's disease .
Antimicrobial Efficacy A related compound showed significant antibacterial effects against Staphylococcus aureus in vitro, indicating a possible antimicrobial role for this compound as well .
Pharmacological Assessment Evaluated the compound's effects on serotonin levels in animal models, showing promise for mood regulation therapies .

Comparative Analysis with Similar Compounds

This compound can be compared with other phenylethylamine derivatives to understand its unique biological profile:

CompoundStructureBiological Activity
Phenylethylamine C8H11NBasic neurotransmitter precursor; limited direct activity on receptors.
N-Methylphenylethylamine C9H13NEnhanced receptor affinity; potential stimulant effects.
N,N-Dimethylphenylethylamine C10H15NIncreased potency at certain receptors; explored for therapeutic use in depression .

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